

Oxyoctaline Formate: A Toxicological Review for Drug Development Professionals

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Compound of Interest

Compound Name: OXYOCTALINE FORMATE

Cat. No.: B1582655

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An In-depth Technical Guide on the Toxicological Profile of **Oxyoctaline Formate**

Introduction:

Oxyoctaline Formate, identified by CAS number 65405-72-3, is a synthetic fragrance ingredient valued for its woody and ambery scent profile.^{[1][2][3]} Primarily utilized in the perfumery industry, its toxicological profile is a critical aspect for ensuring consumer and occupational safety.^{[1][2]} This technical guide provides a comprehensive overview of the available toxicological data on **Oxyoctaline Formate**, tailored for researchers, scientists, and professionals in the field of drug development who may encounter this compound or structurally related molecules.

Summary of Toxicological Data

The toxicological assessment of **Oxyoctaline Formate** indicates a generally low order of acute toxicity in mammals. However, significant ecotoxicity has been noted. The following tables summarize the key quantitative and qualitative toxicological endpoints that have been evaluated.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Classification	Reference
LD50	Rat	Oral	≥ 5000 mg/kg	Presumed Non-Toxic	[4]
Acute Dermal Toxicity	Unknown	Dermal	Data not available	100% of the substance consists of component(s) of unknown acute dermal toxicity	[4]
Acute Inhalation Toxicity	Unknown	Inhalation	Data not available	100% of the substance consists of component(s) of unknown acute inhalation toxicity	[4]

Table 2: Irritation and Sensitization Data

Endpoint	Species/Test System	Result	Classification	Reference
Skin Corrosion/Irritation	Data not available	Causes mild skin irritation	Classification not possible due to lack of complete data	[4]
Serious Eye Damage/Eye Irritation	Rabbit	Mild eye irritation	Causes mild eye irritation	[4]
Respiratory or Skin Sensitization	HRIPT (Human)	Not sensitizing at 2% in Dimethyl phthalate	Not a sensitizer	[4]
Maximisation Test (Guinea Pig)	Not sensitizing	Not a sensitizer	[4]	
Phototoxicity	Guinea Pig	Negative	Not phototoxic	[4]

Table 3: Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data

Endpoint	Test System	Result	Classification	Reference
Germ Cell Mutagenicity (in vitro)	Ames Test (Salmonella typhimurium)	Negative	Not mutagenic	[4]
Carcinogenicity	IARC, OSHA, NTP	Not listed	Classification not possible due to lack of data	[4]
Reproductive Toxicity	Data not available	Data not available	Classification not possible due to lack of data	[4]

Table 4: Ecotoxicological Data

Endpoint	Environmental Compartment	Classification	Reference
Aquatic Toxicity	Aquatic environment	Very toxic to aquatic life with long lasting effects	[4]

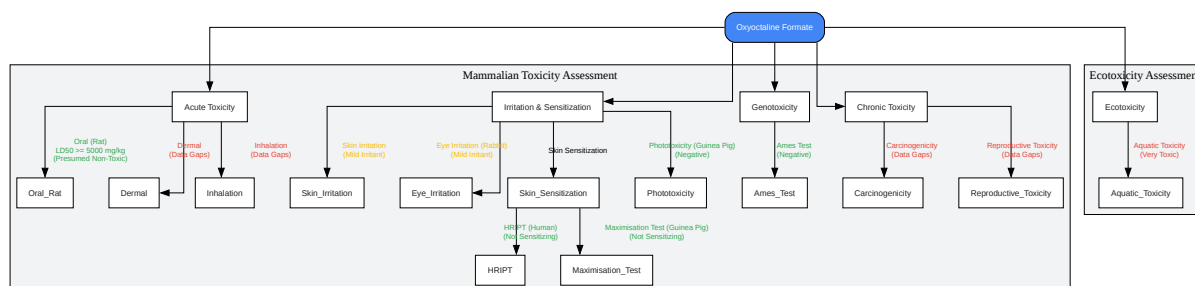
Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following information regarding the methodologies has been reported:

- Acute Oral Toxicity: The study was conducted on rats, and the LD50 was determined to be greater than or equal to 5000 mg/kg.[4] Specific details of the protocol, such as the number of animals per group and observation period, are not specified.
- Eye Irritation: The study was performed on rabbits and resulted in the observation of mild eye irritation.[4] The scoring system (e.g., Draize test) and the reversibility of the effects are not detailed.
- Skin Sensitization:
 - Human Repeat Insult Patch Test (HRIPT): The substance was tested at a concentration of 2% in Dimethyl phthalate and was found to be non-sensitizing.[4]
 - Guinea Pig Maximisation Test: This standard method for assessing skin sensitization potential in guinea pigs yielded a negative result.[4]
- Phototoxicity: A study in guinea pigs indicated that **Oxyoctaline Formate** is not phototoxic.[4]
- Genotoxicity - Ames Test: The substance was tested for mutagenicity using the Salmonella typhimurium reverse mutation assay (Ames test) and was found to be negative.[4] Information regarding the specific bacterial strains used, the range of concentrations tested, and the inclusion of a metabolic activation system (e.g., S9 mix) is not provided.

Visualizing the Toxicological Assessment Workflow

The following diagram illustrates the logical flow of the toxicological evaluation of **Oxyoctaline Formate** based on the available data.



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Toxicological assessment workflow for **Oxyoctaline Formate**.

Discussion and Data Gaps

The available data suggests that **Oxyoctaline Formate** has a low potential for acute toxicity in mammals via the oral route and is not a skin sensitizer or a mutagen in the Ames test. Mild skin and eye irritation are the primary local effects observed.

Significant data gaps exist, particularly concerning chronic toxicity, including carcinogenicity and reproductive toxicity. Furthermore, the acute dermal and inhalation toxicity of **Oxyoctaline Formate** have not been determined. The lack of detailed experimental protocols for the

completed studies limits a full, in-depth assessment of the data quality and the conditions under which the tests were performed.

For drug development professionals, while direct exposure to **Oxyoctaline Formate** may be limited, understanding the toxicological profile of such fragrance ingredients is crucial when they are included in formulations or when structurally similar compounds are being developed. The noted ecotoxicity is a significant concern and highlights the importance of considering environmental impact during the lifecycle of any chemical compound.

Conclusion

Oxyoctaline Formate possesses a toxicological profile characterized by low acute mammalian toxicity but significant environmental toxicity. Key data on chronic health effects are lacking. For a more complete safety assessment, further studies would be required to address the existing data gaps, particularly in the areas of carcinogenicity, reproductive toxicity, and acute dermal and inhalation toxicity. Researchers and scientists are advised to handle this compound with appropriate personal protective equipment to mitigate the risks of skin and eye irritation and to prevent environmental release due to its high aquatic toxicity.

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